molecular formula C37H37ClF3N3O4 B15138902 Ncd38 (tfa)

Ncd38 (tfa)

Cat. No.: B15138902
M. Wt: 680.2 g/mol
InChI Key: SCYPMEPRSQTTPW-WBAULYFBSA-N
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Description

Ncd38 (tfa) is a selective and potent inhibitor of lysine-specific demethylase 1 (LSD1/KDM1A), an epigenetic enzyme that removes mono- and dimethyl groups from histone H3 lysine 4 (H3K4me1/2), thereby repressing transcription . By inhibiting LSD1, Ncd38 (tfa) reactivates tumor suppressor genes and differentiation programs silenced in cancer cells. Key findings include:

  • Mechanism: Ncd38 (tfa) blocks LSD1’s enzymatic activity, leading to increased H3K4 methylation and activation of super-enhancers (SEs) associated with myeloid differentiation genes (e.g., GFI1, ERG) .
  • Applications: Demonstrated efficacy in preclinical models of myelodysplastic syndrome (MDS)-related leukemia, glioblastoma (GBM), and breast cancer. In GBM, it enhances temozolomide (TMZ) sensitivity by impairing DNA repair in glioma stem cells (GSCs) .

Properties

Molecular Formula

C37H37ClF3N3O4

Molecular Weight

680.2 g/mol

IUPAC Name

N-[(2S)-1-[(3-chlorophenyl)methylamino]-1-oxo-6-[[(1R,2S)-2-phenylcyclopropyl]amino]hexan-2-yl]-4-phenylbenzamide;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C35H36ClN3O2.C2HF3O2/c36-30-15-9-10-25(22-30)24-38-35(41)32(16-7-8-21-37-33-23-31(33)28-13-5-2-6-14-28)39-34(40)29-19-17-27(18-20-29)26-11-3-1-4-12-26;3-2(4,5)1(6)7/h1-6,9-15,17-20,22,31-33,37H,7-8,16,21,23-24H2,(H,38,41)(H,39,40);(H,6,7)/t31-,32-,33+;/m0./s1

InChI Key

SCYPMEPRSQTTPW-WBAULYFBSA-N

Isomeric SMILES

C1[C@H]([C@@H]1NCCCC[C@@H](C(=O)NCC2=CC(=CC=C2)Cl)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4)C5=CC=CC=C5.C(=O)(C(F)(F)F)O

Canonical SMILES

C1C(C1NCCCCC(C(=O)NCC2=CC(=CC=C2)Cl)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4)C5=CC=CC=C5.C(=O)(C(F)(F)F)O

Origin of Product

United States

Chemical Reactions Analysis

Ncd38 (tfa) primarily undergoes inhibition reactions where it binds to the LSD1 enzyme, preventing its activity. This inhibition affects the demethylation of histone proteins, which plays a crucial role in gene expression regulation . The compound does not typically undergo oxidation, reduction, or substitution reactions in its primary mode of action.

Scientific Research Applications

Mechanism of Action

Ncd38 (tfa) exerts its effects by inhibiting the LSD1 enzyme, which is involved in the demethylation of histone proteins. This inhibition leads to the accumulation of methylated histones, resulting in changes in gene expression. The compound specifically targets the LSD1 enzymatic pocket, preventing the enzyme from interacting with its substrates . This mechanism is crucial in the regulation of gene expression and has significant implications for cancer treatment .

Comparison with Similar Compounds

Table 1: Comparative Analysis of LSD1 Inhibitors

Compound Target Specificity Mechanism IC50/EC50 Key Applications Clinical Stage Notable Studies/Combinations
Ncd38 (tfa) LSD1 (selective) Irreversible inhibition; SE activation, H3K27ac increase N/A* MDS-related leukemia, GBM, breast cancer Preclinical Synergy with TMZ in GBM
Iadademstat (ORY-1001) LSD1 Irreversible inhibition; SOX2 suppression <10 nM (cellular) AML, small-cell lung cancer (SCLC) Phase II Reduces colony formation in drug-resistant tumors
Bomedemstat (IMG-7289) LSD1 Irreversible inhibition; H3K4/H3K9 methylation N/A Myeloproliferative neoplasms (MPN) Phase III Oral efficacy, induces apoptosis
SP2509 LSD1 antagonist Reversible inhibition; HDAC synergy ~0.5 µM AML, mixed-phenotype acute leukemia Preclinical Combines with panobinostat (HDACi)
INCB059872 LSD1 (irreversible) Oral, irreversible inhibition N/A Myeloid leukemia Phase I/II Targets LSD1 in high-risk MDS/AML
LSD1-IN-26 LSD1 Competitive inhibition 25.3 nM Broad cancer research Preclinical High potency in enzymatic assays

Key Differentiators:

Super-Enhancer Activation : Ncd38 uniquely activates ~500 SEs in leukemia cells, driving myeloid differentiation genes (e.g., GFI1, ERG) . This contrasts with Bomedemstat, which broadly increases H3K4/H3K9 methylation without SE specificity .

This may involve destabilization of the LSD1/Co-REST/HDAC complex, indirectly enhancing acetylation .

Therapeutic Synergy: In GBM, Ncd38 sensitizes tumors to TMZ by suppressing DNA repair pathways (e.g., homologous recombination, non-homologous end joining) in GSCs . Other LSD1 inhibitors, like SP2509, synergize with HDAC inhibitors but lack similar DNA repair-targeting effects .

In contrast, Iadademstat and Bomedemstat report manageable but distinct side effects (e.g., thrombocytopenia) in clinical trials .

Broader Context: LSD1 vs. Other KDM Inhibitors

While Ncd38 targets LSD1, other histone demethylase inhibitors include:

  • KDM2A/7A-IN-1 : Inhibits KDM2A/7A (IC50 = 0.16 µM) with 75-fold selectivity over other JmjC KDMs, affecting heterochromatin stability .
  • JIB-04 : Pan-inhibitor of Jumonji KDMs (e.g., KDM4, KDM5), disrupting oncogenic transcription .
  • MC3324 : Dual LSD1/hormone receptor modulator, downregulating ERα in breast cancer .

Unlike these, Ncd38’s specificity for LSD1 minimizes off-target effects, making it a precision tool for SE-driven cancers .

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